
N,N-Diethyl-5-methyloct-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-methyloct-3-enamide is a chemical compound known for its unique structure and properties It is an amide derivative, characterized by the presence of a double bond in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-methyloct-3-enamide typically involves the reaction of an appropriate carboxylic acid derivative with diethylamine. The process may include the use of coupling reagents or activators to facilitate the formation of the amide bond. Commonly, the reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-methyloct-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
N,N-Diethyl-5-methyloct-3-enamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: Research may explore its use in drug development or as a model compound for studying amide chemistry.
Industry: It can be used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which N,N-Diethyl-5-methyloct-3-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-Dimethylformamide: A common solvent in organic synthesis.
N,N-Diethylformamide: Used in similar applications as N,N-Dimethylformamide.
Uniqueness
N,N-Diethyl-5-methyloct-3-enamide is unique due to its specific structure, which includes a double bond and a methyl group in the carbon chain. This structural feature may impart distinct reactivity and properties compared to other amides.
Properties
CAS No. |
89374-98-1 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N,N-diethyl-5-methyloct-3-enamide |
InChI |
InChI=1S/C13H25NO/c1-5-9-12(4)10-8-11-13(15)14(6-2)7-3/h8,10,12H,5-7,9,11H2,1-4H3 |
InChI Key |
FVKVEEZLZVOFKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C=CCC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


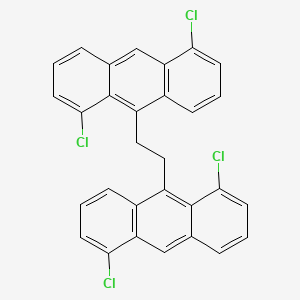
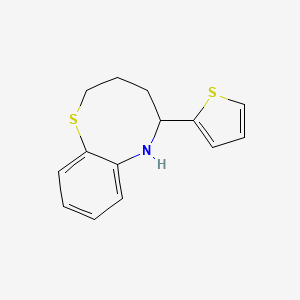
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)

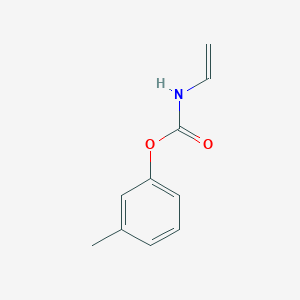
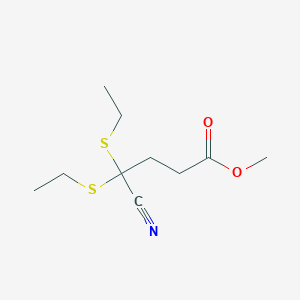


![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
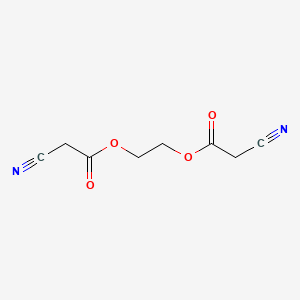

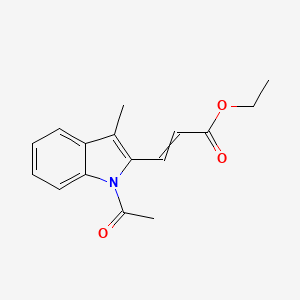
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)

